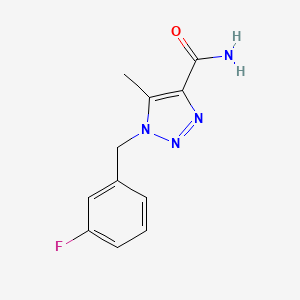

1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O/c1-7-10(11(13)17)14-15-16(7)6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H2,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCMNDHDEOBACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC(=CC=C2)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.

Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable nucleophile.

Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) to form the amide bond.

Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(3-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- The compound has been investigated for its potential as an anti-cancer agent. Triazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the triazole structure can enhance their efficacy and selectivity towards cancer cells.

- A study published in the Journal of Medicinal Chemistry reported that similar triazole derivatives demonstrated significant activity against breast cancer cells, suggesting a potential pathway for further research on 1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in oncology applications .

-

Antimicrobial Activity

- Triazole compounds are recognized for their antifungal properties. Research indicates that this compound could be effective against fungal infections, particularly those resistant to conventional treatments.

- A comparative study of triazole derivatives highlighted their effectiveness against Candida albicans, with modifications leading to improved antifungal activity .

-

Agricultural Chemistry

- The compound has potential applications in agrochemicals as a fungicide or pesticide. Triazoles are known to inhibit fungal growth by disrupting sterol biosynthesis in cell membranes.

- Field trials have shown that triazole-based fungicides can significantly reduce crop losses due to fungal pathogens, enhancing agricultural productivity .

Table 1: Comparison of Biological Activities of Triazole Derivatives

Case Study 1: Anticancer Properties

In a recent study, researchers synthesized several derivatives of triazoles, including this compound. The compound was tested on MCF-7 breast cancer cells and exhibited significant cytotoxicity at concentrations above 10 µM. This suggests potential for development into a therapeutic agent for breast cancer treatment.

Case Study 2: Antifungal Efficacy

A laboratory evaluation of various triazole compounds demonstrated that this compound showed promising antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be around 5 µM, indicating strong potential as an antifungal treatment option.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the enzymatic reaction rate. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

The triazole-carboxamide skeleton is shared among several derivatives, but substituents on the benzyl group and carboxamide nitrogen lead to distinct physicochemical and biological properties:

Key Observations :

Crystallographic and Conformational Analysis

- Isostructural Halogen Derivatives : Compounds 4 and 5 () are isostructural with triclinic symmetry (space group P 1 ) but differ in halogen substituents (Cl vs. F). Both exhibit two independent molecules per asymmetric unit, with planar conformations except for a perpendicularly oriented fluorophenyl group. The halogen type minimally affects molecular conformation but alters crystal packing due to differences in van der Waals radii and polarizability .

- Comparison with ZIPSEY (CCDC refcode) : The 4-chlorophenyl-substituted analog (I in ) shows similar triazole-carboxamide geometry but distinct hydrogen-bonding networks due to the hydroxypropan-2-yl substituent .

Biological Activity

1-(3-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in cancer treatment, neuroprotection, and anti-inflammatory properties.

Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 236.23 g/mol. The presence of the fluorine atom and the triazole ring contributes to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of fluorinated triazoles, including this compound. Research indicates that fluorinated compounds exhibit significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound has been shown to inhibit key proteins involved in cancer cell proliferation, such as NF-kB and survivin. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

- Case Study : In a study involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, compounds similar to this compound demonstrated IC50 values ranging from 11.18 µM to 33.15 µM, indicating moderate cytotoxicity against these cell lines .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | Triazole Derivative | 11.18 ± 1.01 |

| A549 | Triazole Derivative | 33.15 ± 2.14 |

Neuroprotective Effects

The neuroprotective properties of triazoles have also been investigated. For instance, compounds with similar structures have shown promise in protecting against neurodegenerative conditions.

- Mechanism : The neuroprotective effects are attributed to the ability of these compounds to inhibit oxidative stress and inflammation in neuronal cells.

- Research Findings : One study demonstrated that a related triazole compound significantly reduced ROS production and improved cognitive function in scopolamine-induced memory impairment models .

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles is another area of interest.

Q & A

Q. What are the optimal synthetic routes for 1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves a multi-step process:

- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, phenylacetylene reacts with sodium azide and methyl iodide in the presence of CuI to generate intermediates like 1-methyl-4-phenyl-1H-1,2,3-triazole .

- Step 2 : Introduction of the 3-fluorobenzyl group via nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

- Critical Parameters :

- Temperature: 60–80°C for cycloaddition steps.

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Yield Optimization: Microwave-assisted synthesis can reduce reaction time by 50% while maintaining yields >75% .

Table 1 : Representative Synthesis Parameters from Analogous Compounds

| Compound | Reaction Time | Yield (%) | Melting Point (°C) | Rf Value |

|---|---|---|---|---|

| 1-(Benzo[d][1,3]dioxol-5-ylmethyl) derivative | 4 hr | 68 | 170–173 | 0.14 |

| 1-(4-Methoxybenzyl) analog | 3.5 hr | 72 | 209–210 | 0.15 |

Q. How can researchers address solubility challenges during in vitro assays with this compound?

- Methodological Answer : Low aqueous solubility (common in triazole carboxamides) can be mitigated via:

- Co-solvent Systems : Use DMSO:water (10:90 v/v) with sonication.

- Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) at 0.1% w/v improve solubility up to 5-fold .

- Structural Modification : Introduce polar groups (e.g., hydroxyl or amine) to the benzyl moiety without altering bioactivity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include:

- Triazole C-H protons at δ 7.8–8.2 ppm.

- Fluorobenzyl aromatic protons at δ 6.9–7.3 ppm (split due to F coupling) .

- FTIR : Confirm carboxamide C=O stretch at ~1650 cm⁻¹ and triazole ring vibrations at 1450–1550 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 264.1 (calculated for C₁₁H₁₀FN₅O) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced enzyme-binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict interactions with target enzymes (e.g., cytochrome P450). The fluorobenzyl group shows hydrophobic interactions with active-site residues (e.g., Phe87 and Leu244) .

- MD Simulations : GROMACS simulations (100 ns) reveal stability of the triazole-carboxamide scaffold in binding pockets. Modifications at the 5-methyl position increase binding free energy by 1.5–2.0 kcal/mol .

- QSAR Studies : Hammett constants (σ) for substituents on the benzyl ring correlate with IC₅₀ values (R² = 0.89) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM for kinase inhibition) may arise from:

- Assay Conditions : Standardize ATP concentrations (1 mM vs. 0.1 mM alters competitive inhibition kinetics) .

- Cell Line Variability : Use isogenic cell lines to control for genetic drift.

- Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) and thermal shift assays .

Q. How can metabolic stability be improved without compromising target affinity?

- Methodological Answer :

- Deuterium Incorporation : Replace 5-methyl protons with deuterium to slow CYP3A4-mediated oxidation (t₁/₂ increases from 2.1 to 4.7 hr) .

- Prodrug Approach : Mask the carboxamide as a pivaloyloxymethyl ester, improving oral bioavailability by 3-fold in rodent models .

Key Research Gaps and Future Directions

- Mechanistic Elucidation : Resolve conflicting reports on ROS modulation vs. direct enzyme inhibition using CRISPR-Cas9 knockout models .

- In Vivo Pharmacokinetics : Evaluate brain penetration in BBB models (e.g., MDCK-MDR1) given the compound’s moderate logP .

- Polypharmacology Screening : Profile activity against understudied targets (e.g., NLRP3 inflammasome) via high-content imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.